N-(4-Bromophenyl)-2-chloroacetamide

Antifungal drug discovery Dermatophyte susceptibility testing Chloroacetamide derivatives

Procure N-(4-Bromophenyl)-2-chloroacetamide (≥98%) as a selective antimycobacterial probe (active vs M. tuberculosis, inactive vs M. marinum) and antifungal scaffold (MIC 6.25 µg/mL). The para-bromo substitution provides distinct lipophilicity (XLogP3 2.3) and reactivity for SAR studies. The chloroacetyl handle enables efficient nucleophilic displacement (97% synth yield). Ideal for medicinal chemistry programs.

Molecular Formula C8H7BrClNO
Molecular Weight 248.5 g/mol
CAS No. 2564-02-5
Cat. No. B1584826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-2-chloroacetamide
CAS2564-02-5
Molecular FormulaC8H7BrClNO
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)Br
InChIInChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
InChIKeyFRZKCMCCQAJIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-2-chloroacetamide CAS 2564-02-5 Technical Specifications and Procurement Guide


N-(4-Bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) is a halogenated chloroacetamide derivative with the molecular formula C8H7BrClNO and a molecular weight of 248.50 g/mol [1]. The compound features a para-bromophenyl substituent on the amide nitrogen and a chloroacetyl moiety, conferring a calculated XLogP3 value of 2.3 and a topological polar surface area (TPSA) of 29.1 Ų [1]. Commercially available at purities ≥98% (HPLC), with standard analytical characterization including NMR and GC verification available from major suppliers . Its physical properties include a melting point of 180–184 °C (with decomposition) and a predicted density of 1.655 g/cm³ . The compound serves as a versatile synthetic intermediate and exhibits distinct biological activity profiles that differentiate it from closely related halogenated phenyl chloroacetamides.

Why N-(4-Bromophenyl)-2-chloroacetamide Cannot Be Interchanged with Other Halogenated Phenyl Chloroacetamides


Despite apparent structural similarity among N-(substituted phenyl)-2-chloroacetamides, substitution patterns on the phenyl ring critically determine both biological activity spectrum and synthetic utility. A systematic study of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that antimicrobial efficacy varies significantly with the position and identity of substituents, with p-substituted halogenated derivatives (including 4-chlorophenyl, 4-fluorophenyl, and 3-bromophenyl analogs) exhibiting distinct activity profiles against Gram-positive bacteria, Gram-negative bacteria, and pathogenic yeasts [1]. The para-bromophenyl substitution in N-(4-Bromophenyl)-2-chloroacetamide confers a specific combination of lipophilicity (XLogP3 = 2.3) [2] and electronic character that directly influences both its reactivity as a synthetic intermediate and its target engagement in biological systems. Additionally, the chloroacetyl electrophilic handle enables specific downstream synthetic transformations that are not equivalently accessible with other halogenated acetamide derivatives, making generic substitution inadvisable without validation of functional equivalence.

N-(4-Bromophenyl)-2-chloroacetamide Comparative Performance Data for Research and Industrial Procurement


Antifungal Activity Against Dermatophytes: MIC = 6.25 µg/mL Versus Fusarium spp. Range of 12.5–50 µg/mL

N-(4-Bromophenyl)-2-chloroacetamide exhibits differential antifungal potency across fungal genera, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against dermatophytes, compared to a higher MIC range of 12.5–50 µg/mL against Fusarium species . This represents a ≥2-fold greater potency against dermatophyte pathogens relative to Fusarium strains. While comparative MIC data for the 4-chlorophenyl and 4-fluorophenyl analogs against these specific fungal panels are not available in the same study, the compound's absolute MIC values against dermatophytes establish a benchmark for structure-activity relationship (SAR) studies in antifungal chloroacetamide development.

Antifungal drug discovery Dermatophyte susceptibility testing Chloroacetamide derivatives

Mycobacterial Species Selectivity: Active Against M. tuberculosis and M. avium Complex, Inactive Against M. marinum

N-(4-Bromophenyl)-2-chloroacetamide demonstrates species-selective antimycobacterial activity as a fatty acid synthase (FAS) inhibitor. It is effective against Mycobacterium tuberculosis and Mycobacterium avium complex, but shows no activity against Mycobacterium marinum . This selectivity profile distinguishes it from broader-spectrum antimycobacterial agents and suggests specific molecular determinants of target engagement across mycobacterial species. The compound's proposed mechanism involves binding to the mycobacterial cell wall and inhibiting fatty acid synthase, an enzyme essential for bacterial fatty acid biosynthesis .

Antimycobacterial agents Tuberculosis drug discovery Mycobacterium species selectivity

Fatty Acid Synthase Inhibition: Chloroacetamide Class Irreversible Binding with Half-Inhibition Values ≤10⁻⁸ M

Chloroacetamides, including N-(4-Bromophenyl)-2-chloroacetamide, act as irreversible inhibitors of very-long-chain fatty acid synthase, with half-inhibition values of 10⁻⁸ M (10 nM) and below reported for the chloroacetamide class [1]. The irreversible binding mechanism involves competition with the natural substrate and covalent modification of the enzyme active site, explaining the exceptionally low inhibitory concentrations observed [1]. N-(4-Bromophenyl)-2-chloroacetamide has been specifically identified as a fatty acid synthase inhibitor in bacterial systems , though direct IC₅₀ data for this specific compound are not currently available in public databases (BindingDB reports an IC₅₀ of 10,000 nM for human AC1 adenylate cyclase, but this represents a different, off-target enzyme [2]).

Fatty acid synthase inhibitors Enzyme inhibition kinetics Irreversible inhibitors

Synthetic Yield and Purity: 97% Isolated Yield Under Standard Amidation Conditions

N-(4-Bromophenyl)-2-chloroacetamide can be synthesized via direct amidation of 4-bromoaniline with 2-chloroacetyl chloride, achieving 97% isolated yield under standard reaction conditions (triethylamine in dichloromethane, 0 °C to room temperature, 16 hours) . This high-yielding, scalable synthetic route contrasts with alternative synthetic approaches such as condensation of 4-bromobenzenecarboxaldehyde with chloroacetic acid [1], which may offer different yield profiles. Commercial suppliers provide the compound at ≥98% purity (HPLC), with batch-specific analytical certificates including NMR, HPLC, and GC verification available . The chloroacetyl moiety provides a reactive electrophilic handle for subsequent nucleophilic displacement reactions, as exemplified in patent literature where the compound is used as a key intermediate in multi-step syntheses requiring K₂CO₃-mediated alkylation in anhydrous acetonitrile [2].

Synthetic intermediate procurement Amidation reaction optimization Building block supply

Lipophilicity and Drug-Likeness: XLogP3 = 2.3, Compliance with Lipinski's Rule of Five

N-(4-Bromophenyl)-2-chloroacetamide exhibits a calculated XLogP3 value of 2.3 [1], placing it within the optimal lipophilicity range (LogP 1–3) for balanced membrane permeability and aqueous solubility. In a systematic QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides, all compounds met Lipinski's Rule of Five, Veber's criteria, and Egan's drug-likeness thresholds [2]. Among halogenated p-substituted analogs, the 4-chlorophenyl and 4-fluorophenyl derivatives were identified as among the most active due to high lipophilicity facilitating rapid membrane passage [2]. While the 4-bromophenyl analog was not among the top-performing compounds in that specific antimicrobial panel, its lipophilicity (XLogP3 = 2.3) is intermediate between the 4-chlorophenyl (LogP ~2.1 estimated) and more lipophilic analogs, suggesting tunable pharmacokinetic properties for specific target applications.

QSAR analysis Drug-likeness prediction Pharmacokinetic optimization

Validated Research Applications and Industrial Use Cases for N-(4-Bromophenyl)-2-chloroacetamide Based on Quantitative Evidence


Antifungal Lead Optimization and SAR Studies Targeting Dermatophyte Pathogens

Based on its quantified MIC of 6.25 µg/mL against dermatophytes , this compound is optimally suited as a reference standard or starting scaffold in antifungal SAR programs focused on dermatophyte infections. The ≥2-fold potency differential compared to Fusarium species (MIC 12.5–50 µg/mL) provides a measurable benchmark for evaluating structural modifications aimed at improving potency or broadening the antifungal spectrum. Researchers should prioritize this compound when establishing baseline activity for novel chloroacetamide-derived antifungal candidates.

Mycobacterial Fatty Acid Synthase Probe Development with Defined Species Selectivity

The compound's species-selective antimycobacterial profile—active against M. tuberculosis and M. avium complex but inactive against M. marinum—enables its use as a chemical probe for dissecting fatty acid synthase pathway differences among mycobacterial species . This selectivity pattern supports target validation studies in tuberculosis and MAC research programs, where exclusion of M. marinum activity reduces confounding variables in model organism studies.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Electrophilic Chloroacetyl Handle

With a validated 97% synthetic yield and commercial availability at ≥98% purity , this compound serves as a reliable building block for pharmaceutical intermediate synthesis. The chloroacetyl moiety undergoes nucleophilic displacement reactions (e.g., with amines, thiols, or heterocycles) under mild conditions, as demonstrated in patent literature where it functions as a key intermediate in K₂CO₃-mediated alkylation reactions [1]. Procurement should be prioritized for medicinal chemistry campaigns requiring para-bromophenyl scaffolds with reactive chloroacetyl electrophiles.

QSAR Model Calibration and Physicochemical Property Benchmarking

The compound's well-characterized physicochemical properties—XLogP3 = 2.3, TPSA = 29.1 Ų, and full compliance with Lipinski's Rule of Five—establish it as a calibration standard for QSAR model development and validation [2]. Its intermediate lipophilicity between 4-chlorophenyl and 4-fluorophenyl analogs [3] provides a useful reference point for computational chemists optimizing pharmacokinetic properties in halogenated aromatic amide series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromophenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.